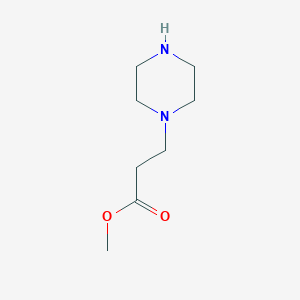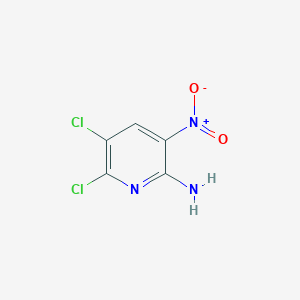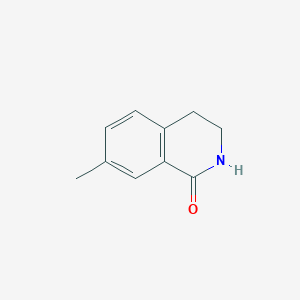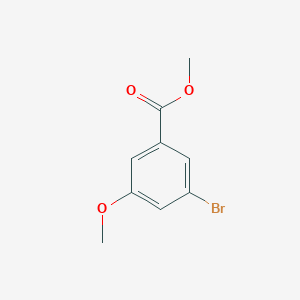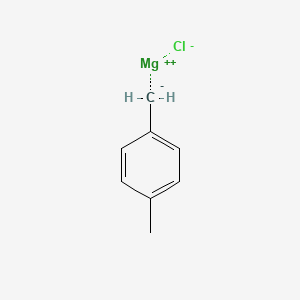
4-Methylbenzylmagnesium chloride
Descripción general
Descripción
4-Methylbenzylmagnesium chloride is a Grignard reagent with the linear formula C6H4CH3CH2MgCl . It is typically available as a 0.5M solution in tetrahydrofuran (THF) .
Synthesis Analysis
The synthesis of 4-Methylbenzylmagnesium chloride involves the reaction of iodine and magnesium in tetrahydrofuran at 20°C for 15 hours under an inert atmosphere .Molecular Structure Analysis
The molecular formula of 4-Methylbenzylmagnesium chloride is C8H9ClMg . The molecular weight is 164.92 . The SMILES string representation is Cc1ccc(C[Mg]Cl)cc1 .Physical And Chemical Properties Analysis
4-Methylbenzylmagnesium chloride is a yellow to green to brown solution . It has a concentration of 0.5M in THF . The boiling point is 65°C , and the density is 0.918 g/mL at 25°C .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds and Polymers
4-Methylbenzylmagnesium chloride has been utilized in the synthesis of various novel compounds and polymers. For example, it was used in the selective anionic polymerization of a bifunctional monomer to produce polymers with a polystyrene backbone and functional butenyl side chains (Zhang & Ruckenstein, 1999). Additionally, it has been applied in the preparation of substituted 2H-azirines, demonstrating its versatility in organic synthesis (Katritzky, Wang, Wilkerson, & Yang, 2003).
Grignard Reactions and Reduction Processes
In the field of organic chemistry, 4-Methylbenzylmagnesium chloride is pivotal in Grignard reactions, a fundamental process for creating carbon-carbon bonds. It has been utilized in the reduction of ketoximes to aziridines and in forming novel compounds through Grignard reactions with different reagents (Imai, Kawazoe, & Taguchi, 1976).
Formation of Complex Organic Structures
This compound plays a significant role in the formation of complex organic structures. For instance, it has been used in the synthesis of a compound with two new chiral centers and the formation of an intramolecular hydrogen bond, showcasing its ability to participate in intricate chemical processes (Yin & Zhang, 2002).
Applications in Material Science
In material science, 4-Methylbenzylmagnesium chloride has been used in the synthesis and polymerization of specific compounds that exhibit flame-retardant properties, highlighting its potential in developing new materials with specific characteristics (Bosscher & Grampel, 1995).
Optical and Spectral Characterization
This compound has also been integral in the spectral and optical characterization of new semi-organic crystals. Its role in establishing protonation and the effect of resultant hydrogen bonding is crucial for understanding the properties of these materials (Aarthi & Raja, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
magnesium;1-methanidyl-4-methylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQPDYTXGLHYDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzylmagnesium chloride | |
CAS RN |
29875-07-8 | |
| Record name | 4-Methylbenzylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



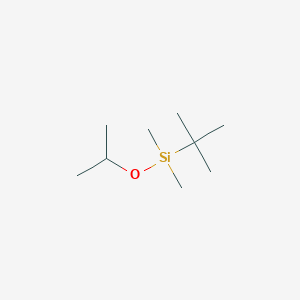
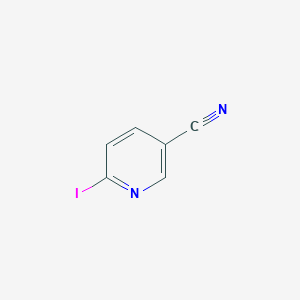
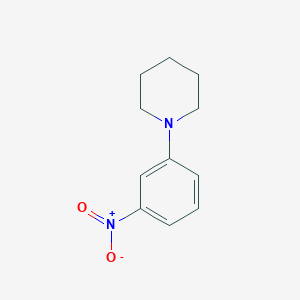
![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)
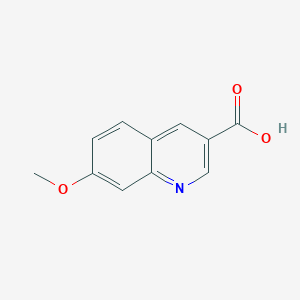

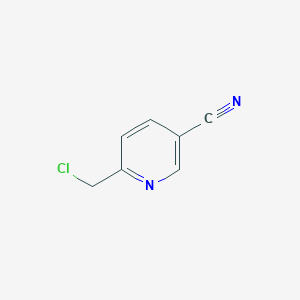
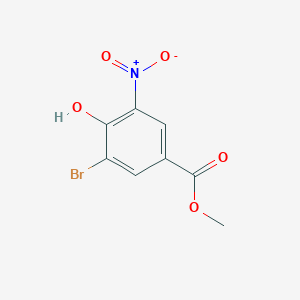
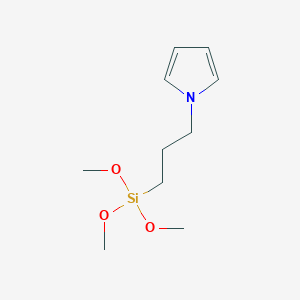
![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)
